molecular formula C12H15ClINO B328435 N-(2-chloro-4-iodophenyl)hexanamide

N-(2-chloro-4-iodophenyl)hexanamide

Cat. No.: B328435
M. Wt: 351.61 g/mol
InChI Key: XMOBJEZIGVXYSW-UHFFFAOYSA-N
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Description

N-(2-Chloro-4-iodophenyl)hexanamide is a halogenated aromatic amide featuring a hexanamide chain (CH₃(CH₂)₄CONH-) attached to a 2-chloro-4-iodophenyl ring.

Properties

Molecular Formula

C12H15ClINO

Molecular Weight

351.61 g/mol

IUPAC Name

N-(2-chloro-4-iodophenyl)hexanamide

InChI

InChI=1S/C12H15ClINO/c1-2-3-4-5-12(16)15-11-7-6-9(14)8-10(11)13/h6-8H,2-5H2,1H3,(H,15,16)

InChI Key

XMOBJEZIGVXYSW-UHFFFAOYSA-N

SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)I)Cl

Canonical SMILES

CCCCCC(=O)NC1=C(C=C(C=C1)I)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexanamide, N-(2-Iodo-4-Methylphenyl) ()

  • Molecular Formula: C₁₃H₁₈INO
  • Molecular Weight : 331.19 g/mol
  • Key Differences :
    • Substituents: Methyl (electron-donating) at position 4 vs. chlorine (electron-withdrawing) in the target compound.
    • Impact :
  • Electronic Effects : Chlorine’s electronegativity may reduce electron density on the phenyl ring compared to methyl, altering reactivity in electrophilic substitution or enzyme-binding interactions.
  • Molecular Weight: The target compound’s molecular weight is estimated at ~351.63 g/mol (calculated from C₁₂H₁₅ClINO), reflecting the heavier chlorine substituent.

N-Methylsulfonyl-6-(2-Propargyloxyphenyl)Hexanamide ()

  • Biological Activity : Inhibits cytochrome P450 (CYP)-mediated arachidonic acid epoxidation (IC₅₀ = 13 µM).
  • Key Differences :
    • Substituents: Propargyloxy (alkynyl ether) at position 2 vs. chloro/iodo in the target compound.
    • Impact :
  • Mechanism : Propargyloxy groups act as mechanism-based CYP inhibitors due to reactive intermediates, while chloro/iodo substituents may exert competitive inhibition via steric or electronic modulation.
  • Selectivity : Halogens like iodine could enhance selectivity for isoforms sensitive to bulky substituents (e.g., CYP4A3) .

2-Cyanoacetanilide Derivatives ()

  • Examples : Compounds 13a–e (e.g., 13a: Yield 94%, mp 288°C).
  • Key Differences: Backbone: Cyanoacetanilide vs. hexanamide. Impact:
  • Solubility: Hexanamide’s longer alkyl chain may reduce water solubility compared to cyanoacetanilides.
  • Thermal Stability: Higher melting points in cyanoacetanilides (e.g., 288°C for 13a) suggest stronger intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups) .

Table 1. Comparative Analysis of Hexanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity (IC₅₀) Melting Point (°C)
N-(2-Chloro-4-Iodophenyl)Hexanamide* C₁₂H₁₅ClINO ~351.63 2-Cl, 4-I Not reported Not reported
N-(2-Iodo-4-Methylphenyl)Hexanamide C₁₃H₁₈INO 331.19 2-I, 4-CH₃ Not reported Not reported
N-Methylsulfonyl-6-(2-Propargyloxyphenyl)Hexanamide C₁₈H₂₂N₂O₄S 362.44 2-Propargyloxy CYP Epoxidation: 13 µM Not reported
2-Cyano-N-(4-Sulfamoylphenyl)Ethanamide (13a) C₁₆H₁₅N₅O₃S 357.38 4-Sulfamoyl, cyano Not reported 288

*Calculated values for the target compound.

Key Observations:

  • Halogen Effects : Iodine’s polarizability may enhance van der Waals interactions in biological targets compared to smaller halogens like chlorine.
  • Synthetic Accessibility : Diazonium salt coupling () could be adapted for synthesizing the target compound using 2-chloro-4-iodoaniline as a starting material .
  • Stability : The iodine substituent may increase susceptibility to photodegradation, necessitating storage in opaque containers.

Research Implications and Gaps

  • Biological Screening : Prioritize assays for CYP inhibition (e.g., omega-hydroxylase/epoxidase activity) given structural parallels to compounds .
  • Solubility Studies : Evaluate logP values to assess bioavailability differences relative to methyl- or sulfonamide-substituted analogs.
  • Synthetic Optimization : Explore coupling reactions (e.g., Schotten-Baumann) for scalable production.

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